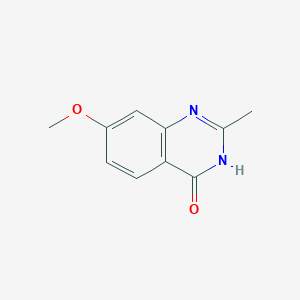

7-Methoxy-2-methyl-1H-quinazolin-4-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-2-methyl-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6-11-9-5-7(14-2)3-4-8(9)10(13)12-6/h3-5H,1-2H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMLARVSFBFSMDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2)OC)C(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preclinical Biological Investigations of 7 Methoxy 2 Methyl 1h Quinazolin 4 One and Analogous Quinazolinone Derivatives

Overview of Diverse Biological Activities Associated with Quinazolinone Derivatives

Quinazolinone derivatives are a class of heterocyclic compounds that have attracted significant attention in the field of medicinal chemistry due to their wide spectrum of biological activities. mdpi.comnih.govresearchgate.net These compounds are characterized by a bicyclic structure where a benzene ring is fused to a pyrimidinone ring. The versatility of the quinazolinone scaffold allows for chemical modifications that have led to the discovery of compounds with a broad range of pharmacological properties.

The biological activities associated with quinazolinone derivatives are extensive and include:

Anticancer and Antitumor: This is one of the most widely studied activities of quinazolinone derivatives, with several compounds showing potent activity against various cancer cell lines. mdpi.comresearchgate.netresearchgate.net

Antimicrobial: This includes antibacterial and antifungal properties, with some derivatives showing significant efficacy against resistant strains. nih.govmdpi.comnih.govbiomedpharmajournal.orgeco-vector.com

Anti-inflammatory: Certain quinazolinone derivatives have demonstrated potent anti-inflammatory effects. researchgate.net

Anticonvulsant: The quinazolinone structure is found in compounds with anticonvulsant properties.

Antiviral: Some derivatives have been investigated for their antiviral activity, including against HIV. mdpi.com

Antihypertensive: The scaffold is present in drugs used to treat hypertension. researchgate.net

Analgesic: Pain-relieving properties have also been reported for some quinazolinone compounds.

Antimalarial: Quinazolinone derivatives have been explored as potential treatments for malaria. researchgate.net

Antidiabetic: Some compounds have shown potential in the management of diabetes. researchgate.net

The diverse biological profile of quinazolinone derivatives has established them as a "privileged scaffold" in drug discovery, meaning that this core structure is capable of binding to a variety of biological targets with high affinity, leading to a wide range of therapeutic potentials. nih.gov The continuous exploration of new synthetic methodologies and the biological evaluation of novel quinazolinone derivatives remain an active area of research in the quest for more effective and specific therapeutic agents. mdpi.comnih.gov

Antitumor Activity Spectrum of Quinazolinone Scaffolds

The quinazolinone core is a well-established pharmacophore in the design of anticancer agents. mdpi.comresearchgate.net A multitude of derivatives have been synthesized and evaluated, demonstrating a broad spectrum of antitumor activities. These compounds exert their effects through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, induction of apoptosis, and disruption of the tumor microenvironment. mdpi.com Several quinazoline-based drugs, such as gefitinib and erlotinib, which target the epidermal growth factor receptor (EGFR), are already in clinical use for cancer treatment, highlighting the therapeutic potential of this class of compounds. nih.gov

The initial step in evaluating the antitumor potential of new chemical entities often involves in vitro cytotoxicity screening against a panel of human cancer cell lines. Numerous studies have demonstrated the potent cytotoxic effects of quinazolinone derivatives across a wide range of cancer types.

For instance, a series of novel quinazolinone derivatives were synthesized and evaluated for their cytotoxic activity against human breast (MCF-7), colon (HCT-116), and liver (HepG2) cancer cell lines. nih.gov Many of these compounds exhibited significant cytotoxic effects. nih.gov Another study reported the synthesis of quinazolinone Schiff base derivatives and their evaluation against MCF-7 and MDA-MB-231 (breast cancer), MCF-10A (non-cancerous breast), and WRL-68 (liver) cell lines, with some compounds showing notable activity. nih.gov

Similarly, other research has shown that new quinazolinone derivatives can exhibit significant cytotoxic effects against lung cancer (SKLU-1), breast cancer (MCF-7), and liver cancer (HepG2) cell lines. vnu.edu.vn The cytotoxic activity of newly synthesized quinazolinone derivatives has also been confirmed against Caco-2 (colon), HepG2 (liver), and MCF-7 (breast) cancer cells. nih.gov Symmetrical quinazoline (B50416) derivatives have also been found to be toxic to human breast (MD-MB-231), colon (HT-29), and bladder (T-24) cancer cell lines. tandfonline.com

The table below summarizes the cytotoxic activity of selected quinazolinone derivatives against various human cancer cell lines.

| Compound Type | Cancer Cell Line | Activity | Reference |

| Quinazolinone derivatives | MCF-7 (Breast), HCT-116 (Colon) | Potent cytotoxicity | nih.gov |

| Quinazolinone Schiff base derivatives | MCF-7 (Breast), MDA-MB-231 (Breast) | Notable cytotoxic activity | nih.gov |

| New quinazolinone derivatives | SKLU-1 (Lung), MCF-7 (Breast), HepG-2 (Liver) | Significant cytotoxic effects | vnu.edu.vn |

| Novel quinazolinone derivatives | Caco-2 (Colon), HepG2 (Liver), MCF-7 (Breast) | Significant cytotoxic activity | nih.gov |

| Symmetrical quinazoline derivatives | MD-MB-231 (Breast), HT-29 (Colon), T-24 (Bladder) | Toxic | tandfonline.com |

This table is for illustrative purposes and represents a selection of findings from the cited literature.

To quantify the cytotoxic effects observed in initial screenings, the half-maximal inhibitory concentration (IC50) is determined. This value represents the concentration of a compound required to inhibit the growth of 50% of a cell population and is a key metric for comparing the potency of different compounds.

Several studies have reported the IC50 values for various quinazolinone derivatives, demonstrating their potent antiproliferative activity. For example, some synthesized quinazolinone compounds demonstrated IC50 values in the range of 4.87–205.9 μM against the HCT-116 cell line and 14.70–98.45 μM against the MCF-7 cell line. nih.gov In another study, a specific quinazolinone derivative, compound 8h, exhibited IC50 values of 23.09, 27.75, and 30.19 µg/mL against SKLU-1, MCF-7, and HepG-2 cell lines, respectively. vnu.edu.vn

Furthermore, certain novel quinazolinone derivatives showed significant inhibitory effects with IC50 values of 23.31 ± 0.09, 53.29 ± 0.25, and 72.22 ± 0.14 µM against Caco-2, HepG2, and MCF-7 cell lines, respectively. nih.gov The table below presents a summary of reported IC50 values for selected quinazolinone derivatives.

| Compound/Derivative | Cell Line | IC50 Value | Reference |

| Quinazolinone derivatives | HCT-116 (Colon) | 4.87–205.9 μM | nih.gov |

| Quinazolinone derivatives | MCF-7 (Breast) | 14.70–98.45 μM | nih.gov |

| Compound 8h | SKLU-1 (Lung) | 23.09 µg/mL | vnu.edu.vn |

| Compound 8h | MCF-7 (Breast) | 27.75 µg/mL | vnu.edu.vn |

| Compound 8h | HepG-2 (Liver) | 30.19 µg/mL | vnu.edu.vn |

| Compound 4 | Caco-2 (Colon) | 23.31 ± 0.09 µM | nih.gov |

| Compound 4 | HepG2 (Liver) | 53.29 ± 0.25 µM | nih.gov |

| Compound 4 | MCF-7 (Breast) | 72.22 ± 0.14 µM | nih.gov |

This table is for illustrative purposes and represents a selection of findings from the cited literature.

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.gov Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, making it an attractive target for cancer therapy. nih.gov Several quinazoline derivatives have been developed as potent VEGFR-2 inhibitors. nih.gov

For instance, a series of 2,4-disubstituted quinazoline derivatives have been investigated for their anti-angiogenic activities. nih.gov One compound from this series, designated as 11d, was found to significantly downregulate the phosphorylation of VEGFR2, with an IC50 value of 5.49 μM. nih.gov This demonstrates a direct inhibitory effect on the kinase activity of the receptor. nih.gov

Other studies have also focused on designing quinazoline derivatives as VEGFR-2 inhibitors. A series of N-(4-(4-amino-6,7-dimethoxyquinazolin-2-yloxy)phenyl)-N-phenyl cyclopropane-1,1-dicarboxamide derivatives were designed and synthesized for this purpose. nih.gov One of the synthesized compounds, SQ2, showed promising VEGFR-2 kinase inhibition activity with an IC50 of 0.014 μM. nih.gov Similarly, new quinazoline derivatives have been synthesized that demonstrated promising VEGFR-2 inhibitory activity with IC50 values of 0.120 and 0.197 µM, comparable to the standard drug sorafenib. tandfonline.com

The table below summarizes the VEGFR-2 inhibitory activity of selected quinazoline derivatives.

| Compound/Derivative | VEGFR-2 IC50 Value | Reference |

| Compound 11d | 5.49 μM | nih.gov |

| Compound SQ2 | 0.014 μM | nih.gov |

| Compound 3i | 0.120 µM | tandfonline.com |

| Compound 3j | 0.197 µM | tandfonline.com |

This table is for illustrative purposes and represents a selection of findings from the cited literature.

In addition to inhibiting the formation of new blood vessels (anti-angiogenesis), another therapeutic strategy is to target and disrupt the existing tumor vasculature, leading to a rapid shutdown of blood supply and subsequent tumor necrosis. Compounds that achieve this are known as Vascular Disrupting Agents (VDAs).

A promising anticancer lead, 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, has been identified as a novel tubulin-binding tumor-VDA. nih.gov This compound demonstrated the ability to disrupt tumor vasculature in mechanistic studies on xenograft tumor tissues. nih.gov It represents a novel class of tumor-VDAs with a 4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one scaffold that targets established blood vessels in tumors. nih.gov This specific compound inhibited tumor growth by 62% in mice and showed extremely high antiproliferative activity in the NIH-NCI 60 human tumor cell line panel, with GI50 values in the low to subnanomolar range. nih.gov

Antimicrobial Efficacy of Quinazolinone Derivatives

The rise of antimicrobial resistance is a major global health concern, necessitating the development of new and effective antimicrobial agents. mdpi.com Quinazolinone derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects. nih.govmdpi.comnih.govbiomedpharmajournal.orgeco-vector.com

The antimicrobial action of quinazolinone derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. For example, some derivatives are known to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication. mdpi.comnih.gov Structure-activity relationship studies have indicated that substitutions at positions 2 and 3, the presence of halogen atoms at positions 6 and 8, and an amine or substituted amine at position 4 of the quinazolinone ring can enhance their antimicrobial properties. nih.gov

Numerous studies have reported the synthesis of novel quinazolinone derivatives with significant activity against a range of pathogenic bacteria and fungi. For example, some newly synthesized quinazolinone derivatives have shown potent activity against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), as well as fungal strains like Candida albicans and Aspergillus niger. mdpi.comnih.govbiomedpharmajournal.org

The table below provides a summary of the antimicrobial activity of selected quinazolinone derivatives against various microorganisms.

| Derivative Type | Microorganism | Activity | Reference |

| Quinazolinone derivatives | Bacillus subtilis (Gram-positive) | Antibacterial | mdpi.com |

| Quinazolinone derivatives | Staphylococcus aureus (Gram-positive) | Antibacterial | mdpi.comeco-vector.com |

| Quinazolinone derivatives | Escherichia coli (Gram-negative) | Antibacterial | mdpi.comnih.gov |

| Quinazolinone derivatives | Pseudomonas aeruginosa (Gram-negative) | Antibacterial | biomedpharmajournal.org |

| Quinazolinone derivatives | Candida albicans (Fungus) | Antifungal | nih.gov |

| Quinazolinone derivatives | Aspergillus niger (Fungus) | Antifungal | nih.govbiomedpharmajournal.org |

This table is for illustrative purposes and represents a selection of findings from the cited literature.

Exploration of Other Significant Preclinical Biological Activities

Quinazolinone derivatives are recognized as a class of compounds with a wide spectrum of biological activities, including significant anti-inflammatory potential. nih.gov Their core structure has been a scaffold for developing new anti-inflammatory agents. nih.gov Various synthetic analogs have been created by substituting different heterocyclic moieties at the 2 and 3 positions of the quinazolinone ring to enhance its anti-inflammatory properties. nih.gov

Studies have shown that compounds incorporating azetidinone and thiazolidinone rings into the quinazolinone structure possess potent anti-inflammatory activity. nih.gov In comparative studies, thiazolidinone derivatives of quinazolinone generally exhibited better anti-inflammatory effects than their corresponding azetidinone counterparts. nih.gov For instance, the compound 3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one demonstrated a 32.5% inhibition of edema in preclinical models. nih.gov The nature of the substituent on the quinazolinone moiety also plays a role, with a 4-chlorophenyl group conferring better anti-inflammatory activity than an unsubstituted phenyl group. nih.gov

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral antidiabetic drugs used in the treatment of Type 2 Diabetes mellitus. nih.govnih.gov DPP-4 is an enzyme that inactivates incretin hormones, which are crucial for regulating insulin secretion. nih.govmdpi.com By inhibiting DPP-4, these drugs enhance the action of incretins, leading to better glycemic control. mdpi.com

The search for novel, potent, and selective DPP-4 inhibitors has led to the exploration of various heterocyclic scaffolds. Among these, structures analogous to quinazolinones have been investigated. For example, researchers have discovered potent DPP-4 inhibitors based on a 3H-imidazo[4,5-c]quinolin-4(5H)-one skeleton. researchgate.net Through optimization guided by docking studies, a derivative with a carboxyl group at the 7-position was identified as a novel and potent DPP-4 inhibitor with excellent selectivity over other DPP-4 homologues like DPP8 and DPP9. researchgate.netepa.gov This selectivity is considered important for a favorable safety profile. epa.gov The carboxyl group at the 7-position was found to interact with the Lys554 residue in the enzyme's active site, enhancing inhibitory activity. researchgate.net

The quinazolin-4-(3H)-one ring system has long been associated with central nervous system (CNS) depressant and anticonvulsant activities, dating back to the discovery of methaqualone. nih.govmdpi.com This has spurred continuous research into new quinazolinone-based anticonvulsant drugs with improved efficacy and fewer side effects. nih.govtubitak.gov.tr

Structural modifications to the quinazolinone core have been shown to significantly impact anticonvulsant potency. A study on a series of 1-substituted-7-methoxy-5-phenyl-1,2,4-triazolo[4,3-a]quinolines identified 7-methoxy-5-phenyl-1,2,4-triazolo[4,3-a]quinoline as the most potent compound, with an ED50 value of 9.2 mg/kg in the maximal electroshock (MES) test, comparable to the reference drug phenytoin. tubitak.gov.tr The introduction of the methoxy (B1213986) group at the 7th position was found to enhance the electron cloud density at the triazole ring, significantly boosting anticonvulsant activity. tubitak.gov.tr In contrast, further substitutions at the C-1 position generally led to a decrease in activity. tubitak.gov.tr Other studies have shown that various 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-one derivatives exhibit anticonvulsant activity ranging from moderate to significant when compared to diazepam. nih.gov

| Compound/Derivative Class | Preclinical Test | Observed Activity | Reference |

|---|---|---|---|

| 7-methoxy-5-phenyl-1,2,4-triazolo[4,3-a]quinoline (4a) | Maximal Electroshock (MES) Test | ED50 of 9.2 mg/kg, comparable to phenytoin (ED50 = 9.9 mg/kg) | tubitak.gov.tr |

| Compound 4a | Pentylenetetrazole (sc-PTZ) Test | Antagonized seizures with an ED50 of 21.1 mg/kg | tubitak.gov.tr |

| Compound 4a | Isoniazid Test | Antagonized seizures with an ED50 of 83.3 mg/kg | tubitak.gov.tr |

| Various 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-ones | Anticonvulsant Screening | Moderate to significant activity compared to diazepam | nih.gov |

The quinazolinone scaffold has also emerged as a promising starting point for the development of novel antimalarial agents. acs.orggriffith.edu.au A high-throughput phenotypic screen identified quinazolinone-2-carboxamide derivatives as a new antimalarial scaffold. griffith.edu.au Subsequent structure-activity relationship (SAR) studies led to the identification of a potent inhibitor that was 95-fold more active than the initial hit compound and demonstrated efficacy against laboratory-resistant strains of malaria. griffith.edu.au

A structurally related compound, 7-Methoxy-2-methylquinolin-4(1H)-one, has also been synthesized and investigated as part of the search for new antimalarial drugs. nih.gov Research into new quinazolinone-4 derivatives has confirmed their ability to inhibit the maturation of the ring form of Plasmodium falciparum to the schizont form in vitro. researchgate.net These findings underscore the potential of the quinazolinone and related quinoline/quinolone cores as valuable frameworks for designing the next generation of antimalarial therapies. nih.govresearchgate.net

Antihypertensive Properties

Extensive literature searches did not yield specific preclinical data on the antihypertensive properties of 7-Methoxy-2-methyl-1H-quinazolin-4-one. However, the broader class of quinazolinone derivatives has been the subject of numerous investigations for their potential as antihypertensive agents. These studies have revealed that structural modifications to the quinazolinone scaffold significantly influence their biological activity.

A number of novel substituted quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their in vivo antihypertensive effects. nih.govresearchgate.netnih.gov Out of a series of eighteen newly created compounds, seven demonstrated a hypotensive effect accompanied by bradycardia. nih.govresearchgate.netnih.gov These compounds exhibited promising activity, in some cases surpassing that of the reference drug Prazosin, which functions as an α1-adrenergic receptor blocker. nih.govresearchgate.netnih.gov

One study focused on a series of 7-substituted-3-(4-(3-(4-substitutedphenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-substituted quinazolin-4(3H)-ones. All thirty compounds synthesized in this study showed a spectrum of good to moderate antihypertensive activity. nih.gov Notably, two compounds, 7-Chloro-3-(4-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-p-tolylquinazolin-4(3H)-one and 7-Chloro-3-(4-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-(4-methoxyphenyl)quinazolin-4(3H)-one, displayed potent antihypertensive effects. nih.gov Their mechanism is believed to be similar to that of Prazosin, involving the blockade of α1-adrenergic receptors, but they notably did not affect heart rate and demonstrated a prolonged duration of action in adrenaline-induced hypertensive rat models. nih.gov

Further research into N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzene sulfonamide derivatives also indicated significant antihypertensive potential. x-mol.com The structure-activity relationship in this series suggested that the introduction of electron-withdrawing groups, such as nitro (NO₂) and chloro (Cl) groups, on the peripheral phenyl ring enhances antihypertensive activity. x-mol.com

The antihypertensive effects of some of these analogous compounds are summarized in the table below.

| Compound Reference | Observation | Animal Model |

| 2a, 2c, 4a, 4d, 5d, 6a & 6b | Hypotensive effect and bradycardia | Not specified |

| 7-Chloro-3-(4-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-p-tolylquinazolin-4(3H)-one | Potent antihypertensive activity without affecting heart rate | Adrenaline-induced hypertensive rats |

| 7-Chloro-3-(4-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-(4-methoxyphenyl)quinazolin-4(3H)-one | Potent antihypertensive activity without affecting heart rate | Adrenaline-induced hypertensive rats |

In a different series of 2-piperidino-4-amino-6,7-dimethoxyquinazolines, several compounds were found to be as potent as prazosin in anesthetized normotensive rats when administered intravenously. Five of the most promising of these compounds also demonstrated an antihypertensive effect when administered orally to conscious spontaneously hypertensive rats. While they appeared slightly less potent than prazosin at lower doses, two of these compounds were found to be more efficacious at higher doses.

Another study of N2-[(acylamino)alkyl]-6,7-dimethoxy-2,4-quinazolinediamines identified a number of propanediamine derivatives with good antihypertensive activity in spontaneously hypertensive rats. The most active compound in this series, N-[3-[(4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino]propyl]tetrahydro-2-furancarboxamide hydrochloride, also known as alfuzosin, demonstrated high selectivity for peripheral alpha 1-postjunctional adrenoceptors.

The following table details the findings on the antihypertensive activity of these additional analogous quinazoline derivatives.

| Compound Series | Key Findings | Animal Model |

| 2-piperidino-4-amino-6,7-dimethoxyquinazolines | Some compounds as potent as prazosin. Two compounds more efficacious than prazosin at higher doses. | Anesthetized normotensive rats and conscious spontaneously hypertensive rats |

| N2-[(acylamino)alkyl]-6,7-dimethoxy-2,4-quinazolinediamines | Propanediamine derivatives showed good antihypertensive activity. Alfuzosin showed high selectivity for peripheral alpha 1-postjunctional adrenoceptors. | Spontaneously hypertensive rats |

Collectively, these studies underscore the potential of the quinazolinone and quinazoline scaffolds in the development of novel antihypertensive agents. The antihypertensive activity is highly dependent on the nature and position of various substituents on the core ring structure.

Molecular Mechanisms of Action and Cellular Target Elucidation for 7 Methoxy 2 Methyl 1h Quinazolin 4 One and Quinazolinone Analogs

Enzyme Inhibition Mechanisms

Quinazolinone derivatives exert their biological effects through the inhibition of various critical enzymes involved in cellular signaling and metabolism. Their ability to act as competitive inhibitors, particularly at the ATP-binding sites of kinases, is a hallmark of their mechanism of action.

The quinazoline (B50416) core is a well-established pharmacophore for the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in cancer cell proliferation and survival. nih.govunar.ac.idtandfonline.comugr.essemanticscholar.orgmdpi.comnih.govnih.govresearchgate.net The overexpression of EGFR is a known factor in various cancers, making it a prime target for therapeutic intervention. tandfonline.commdpi.com Quinazolinone-based inhibitors are typically designed to mimic the adenine portion of ATP, allowing them to bind to the ATP-binding pocket of the EGFR kinase domain and block its signaling cascade. ugr.esresearchgate.net

Several FDA-approved EGFR inhibitors, such as gefitinib and erlotinib, feature the 4-anilinoquinazoline scaffold. mdpi.comnih.govnih.gov Research has led to the development of numerous novel quinazolinone derivatives with high inhibitory activity. nih.gov For instance, a series of 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one analogs were synthesized, with compound 8b showing an exceptionally high potency with an IC50 value of 1.37 nM against EGFR-TK. semanticscholar.org Molecular docking studies of such compounds have revealed that they orient themselves similarly to erlotinib within the active site, forming crucial hydrogen bonds and hydrophobic interactions with key amino acid residues. semanticscholar.org

Another study reported a semicarbazone fused quinazoline derivative with an IC50 value of 0.05 nM. nih.gov Modifications at the 7-position of the quinazoline core, such as the introduction of alkoxyalkane chains, have also yielded potent EGFR inhibitors. nih.gov The development of these inhibitors is driven by the need to overcome resistance to first-generation drugs, often caused by mutations in the EGFR gene, such as the T790M mutation. semanticscholar.orgnih.gov

| Compound | Description | EGFR-TK IC50 |

|---|---|---|

| Compound 1 | Semicarbazone fused quinazoline derivative | 0.05 nM |

| Compound 2 | Quinazoline derivative with modified 7-position alkoxyalkane chain | 0.76 nM |

| Compound 8b | 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one | 1.37 nM |

| Compound 4 | Quinazoline moiety hybridized with 1-deoxynojirimycin segment | 1.79 nM |

| Compound 6d | 2-thioacetyl spacer with a phenoxy group | 0.069 µM |

| Erlotinib (Reference) | FDA-approved EGFR inhibitor | 0.045 µM |

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its deregulation is a common feature in many cancers. nih.govnih.gov Quinazoline derivatives have emerged as promising inhibitors of PI3K. nih.govbohrium.com Several FDA-approved, quinazoline-based drugs, including idelalisib and copanlisib, are known PI3K inhibitors. nih.govbohrium.com

Research into novel dimorpholinoquinazoline-based inhibitors of the PI3K/Akt/mTOR cascade has shown that these compounds can exhibit cytotoxicity in the low and sub-micromolar range against various cancer cell lines. nih.gov The design of these molecules often involves a quinazoline moiety to mimic the adenosine part of ATP, which interacts with the hinge region of the PI3K active site. nih.gov For example, a study on quinazolinone derivatives as PI3Kγ antagonists led to the identification of compound 9b , which showed potent inhibition of PI3Kγ and cytotoxicity against hematological tumor cells. bohrium.com This compound was found to induce apoptosis and affect both the PI3K-AKT and MAPK signaling pathways. bohrium.com

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a crucial role in cell division, making them an attractive target for anticancer drugs. nih.govnih.govmdpi.comrsc.org A number of quinazoline and quinazolinone analogs have been identified as potent inhibitors of microtubule polymerization. nih.govnih.govnih.govrsc.org These agents typically bind to the colchicine site on β-tubulin, leading to the disruption of microtubule dynamics, mitotic arrest, and ultimately, apoptosis. nih.govrsc.orgacs.org

One study identified LJK-11 , a synthetic analog of 5,8-disubstituted quinazolines, as a novel mitotic blocker that inhibits microtubule polymerization. nih.gov This compound was shown to disrupt mitotic spindles and arrest cells in the early phase of mitosis. nih.gov Another investigation into 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones revealed several compounds with sub-micromolar cytotoxic activity. nih.govrsc.org Specifically, compounds 39 and 64 were found to induce G2/M cell cycle arrest, which is indicative of tubulin polymerization inhibition. nih.govrsc.org Molecular modeling has supported these findings, showing that these compounds fit well within the colchicine binding pocket of tubulin. nih.govrsc.org

| Compound | Description | Mechanism of Action |

|---|---|---|

| LJK-11 | Analog of 5,8-disubstituted quinazolines | Inhibits microtubule polymerization, disrupts mitotic spindles |

| Compound 39 | 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one | Induces G2+M cell cycle arrest, inhibits tubulin polymerization |

| Compound 64 | 2-(2-methoxystyryl)quinazolin-4(3H)-one | Induces G2+M cell cycle arrest, inhibits tubulin polymerization |

| Compound 5f | 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | Inhibits tubulin assembly (IC50 0.77 µM), competes at the colchicine site |

Cyclin-dependent kinases (CDKs) are a family of protein kinases that are essential for the regulation of the cell cycle. nih.gov The aberrant activity of CDKs is a common feature of cancer, making them a key therapeutic target. nih.gov Quinazolinone-based derivatives have been developed as potent inhibitors of various CDKs, including CDK2 and CDK4/6. nih.govtandfonline.comnih.govresearchgate.netfrontiersin.orgnih.gov

A study focused on developing quinazolinone-based CDK2 inhibitors identified compounds 5c and 8a as having excellent growth inhibition against a melanoma cell line. nih.govtandfonline.com Cell cycle analysis revealed that compound 5c caused cell cycle arrest at the S and G2/M phases, consistent with CDK2 inhibition. nih.govtandfonline.com Similarly, another series of quinazolinone derivatives were identified as potential CDK4/6 inhibitors for breast cancer. nih.gov The most potent compound, 5d , demonstrated good inhibitory activity against CDK4/6 and arrested the cell cycle in the G1 phase. nih.gov Molecular docking studies of these inhibitors often show interactions with key residues, such as Leu83, in the ATP binding site of the CDK enzyme. nih.gov

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of DNA precursors, and its inhibition can halt cell proliferation. nih.govnih.govwikipedia.orgnih.govresearchgate.net The quinazoline scaffold has been utilized to design DHFR inhibitors, often as analogs of the well-known antifolate drug, methotrexate. nih.govnih.govbenthamdirect.com These compounds are designed to fit within the active site of human DHFR. nih.gov

A study on new 4(3H)-quinazolinone analogs designed to resemble methotrexate identified several potent DHFR inhibitors. nih.gov Compounds 28 , 30 , and 31 were the most active, with IC50 values of 0.5, 0.4, and 0.4 µM, respectively. nih.gov Another review highlighted 2-substituted-mercapto-quinazolin-4(3H)-one analogues as DHFR inhibitors, with some compounds proving to be 4-8 times more active than methotrexate. benthamdirect.com The structure-activity relationship of these compounds indicates that substitutions at the 2, 3, and 6 positions of the quinazolinone nucleus are important for DHFR inhibition. nih.gov

The RAF kinases (A-RAF, B-RAF, and C-RAF) are key components of the MAPK/ERK signaling pathway, which is frequently activated in cancer. nih.gov Mutations in the B-RAF gene, particularly the V600E mutation, are common in various cancers and lead to constitutive activation of the pathway. nih.gov A series of quinazoline derivatives has been synthesized and evaluated for their ability to inhibit RAF kinases.

One study reported a novel quinazoline derivative that displayed double-digit nanomolar IC50 values for C-RAF, B-RAF, and the B-RAF V600E mutant. This compound exhibited selective cytotoxicity against cancer cells harboring the B-RAF V600E mutation and was shown to inhibit the phosphorylation of downstream effectors MEK and ERK in a dose-dependent manner. Patented B-Raf inhibitors include 6,7-dialkoxy-4-anilinoquinazolines and 3-methylquinazolin-4-ones. researchgate.net Additionally, a novel class of quinazolinone N-acetohydrazides has been identified as significant inhibitors of both VEGFR-2 and RAF kinases, with compound 16 showing an IC50 of 0.47 µM against B-RAF and 0.30 µM against B-RAF V600E. nih.gov

Other Relevant Enzyme Targets (e.g., Aromatase, Cyclooxygenase (COX), Urease, β-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1))

The quinazolinone scaffold has been identified as a versatile pharmacophore for designing inhibitors of various enzymes implicated in pathological conditions.

Cyclooxygenase (COX): Certain quinazoline derivatives have been investigated as inhibitors of cyclooxygenase (COX), a key enzyme in the inflammatory process. nih.gov Both COX-1 and COX-2 isoforms can be targeted. Some derivatives have been developed as selective COX-1 inhibitors, which may be relevant for their potential anticancer and cardioprotective roles. nih.govacs.org For instance, a series of 2,4,7-substituted quinazolines demonstrated excellent inhibitory activity toward COX-1, with the most active compounds having IC50 values significantly lower than the reference drug, ibuprofen. nih.gov Other research has focused on developing selective COX-2 inhibitors to achieve anti-inflammatory effects with a potentially better gastrointestinal safety profile. rajpub.comtandfonline.com Natural quinazolinone derivatives like tryptanthrin and rutaecarpine also exhibit anti-inflammatory activity through COX inhibition. researchgate.net

Urease: Numerous quinazolin-4(3H)-one derivatives have demonstrated potent inhibitory activity against urease, an enzyme that plays a crucial role in infections caused by bacteria like Helicobacter pylori. nih.govresearchgate.net Several studies have reported novel series of quinazolinones with IC50 values in the low micromolar and even nanomolar range, far exceeding the potency of standard inhibitors like thiourea and acetohydroxamic acid. nih.govresearchgate.net Molecular docking studies suggest these compounds interact with the active site of the urease enzyme. nih.gov

The table below summarizes the inhibitory activity of selected quinazolinone derivatives against COX and Urease enzymes.

Table 1: Inhibitory Activity of Quinazolinone Analogs on Various Enzyme Targets

| Compound Class | Enzyme Target | Key Findings (IC50 Values) | Reference |

|---|---|---|---|

| 2,4,7-substituted quinazolines | COX-1 | Most potent inhibitor IC50 = 64 nM | nih.gov |

| Quinazolinone-thiadiazole derivatives | Urease | IC50 values ranging from 1.88 ± 0.17 to 6.42 ± 0.23 µg/mL | nih.gov |

| 2,3-disubstituted quinazolin-4(3H)-ones | Urease | IC50 values ranging from 1.55 ± 0.07 to 2.65 ± 0.08 µg/mL | researchgate.net |

| 2-benzyl-3-({5-[(4-nitrophenyl)amino]-1,3,4-thiadiazol-2-yl}methyl)quinazolin-4(3H)-one | Urease | IC50 = 3.30 ± 0.09 μg/mL | erdogan.edu.tr |

Cellular Pathway Perturbations and Biological Responses

Quinazolinone analogs trigger significant changes in cellular signaling pathways, leading to a range of biological responses, particularly in the context of cancer and microbial infections.

A prominent anticancer mechanism of quinazolinone derivatives is their ability to halt cell cycle progression, frequently at the G2/M transition phase. mdpi.comnih.gov This arrest prevents cancer cells from undergoing mitosis, thereby inhibiting proliferation. For example, a novel quinazoline derivative, 04NB-03, was shown to induce G2/M phase arrest in hepatocellular carcinoma cells. nih.gov Similarly, certain 3-methylquinazolinone and benzimidazole-quinazolinone derivatives cause G2/M arrest in various cancer cell lines. mdpi.com Mechanistically, this effect is often associated with the upregulation of key cell cycle regulatory proteins such as Cyclin B1 and Cdk1. mdpi.com Some quinazolinone–chalcone hybrids have also been found to arrest cancer cells in the S- or G2/M-phase. rsc.org This disruption of the cell cycle is a critical step that often precedes the induction of apoptosis. mdpi.combiorxiv.org

Following cell cycle arrest, many quinazolinone compounds effectively induce apoptosis, or programmed cell death, in malignant cells. nih.gov This process is mediated through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. nih.gov Key events in quinazolinone-induced apoptosis include:

Caspase Activation: These compounds activate a cascade of cysteine proteases known as caspases. researchgate.net Studies have demonstrated the activation of initiator caspases like caspase-8 and caspase-9, as well as executioner caspases such as caspase-3 and caspase-7. nih.gov

Regulation of Bcl-2 Family Proteins: Quinazolinones can modulate the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. mdpi.com An increase in the Bax/Bcl-2 ratio is a common indicator of apoptosis induction. mdpi.comijper.org

Mitochondrial Disruption: Some derivatives trigger the release of cytochrome c from the mitochondria into the cytosol, a key step in the intrinsic apoptotic pathway that leads to the activation of caspase-9. nih.gov

PARP Cleavage: The activation of executioner caspases leads to the cleavage of critical cellular substrates, including poly (ADP-ribose) polymerase (PARP), which is a hallmark of apoptosis. mdpi.comrsc.org

For instance, two quinazolinone Schiff base derivatives were found to induce apoptosis in MCF-7 breast cancer cells by triggering cytochrome c release and activating caspases-9, -3/7, and -8. nih.gov

Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. Several quinazolinone derivatives have demonstrated potent anti-metastatic properties by inhibiting the migration and invasion of cancer cells. nih.goviiarjournals.org The novel quinazolinone compound MJ-29, for example, was shown to suppress the migration and invasion of human oral cancer CAL 27 cells. nih.goviiarjournals.org Another derivative, MJ-33, inhibited invasion and migration in DU145 human prostate cancer cells. researchgate.net

The underlying mechanisms for this inhibition often involve:

Suppression of Matrix Metalloproteinases (MMPs): Quinazolinones can downregulate the expression and activity of MMP-2 and MMP-9, enzymes that degrade the extracellular matrix, facilitating cancer cell invasion. nih.govresearchgate.net

Downregulation of Signaling Pathways: The anti-metastatic effects are also linked to the inhibition of key signaling pathways that control cell motility and invasion, such as the MAPK (mitogen-activated protein kinases) and AKT signaling cascades. nih.govresearchgate.net MJ-29 was found to down-regulate RAS, focal adhesion kinase (FAK), and the phosphorylation of AKT. nih.goviiarjournals.org

Quinazolinone and its derivatives possess a broad spectrum of antibacterial activities, acting through various mechanisms to disrupt essential bacterial functions. benthamdirect.comnih.goveurekaselect.com These compounds interfere with:

Cell Wall Synthesis: Similar to β-lactam antibiotics, some quinazolinones can inhibit the transpeptidase enzymes, also known as penicillin-binding proteins (PBPs), which are crucial for synthesizing the peptidoglycan layer of the bacterial cell wall. eco-vector.com A unique mechanism has been described where a quinazolinone binds to an allosteric site of PBP2a in methicillin-resistant Staphylococcus aureus (MRSA), rendering the bacterium susceptible to β-lactam antibiotics. researchgate.net

Nucleic Acid Synthesis: Quinoline derivatives, which form the core structure of quinazolinones, are known to inhibit bacterial DNA gyrase and topoisomerase IV. eco-vector.com This action leads to the cleavage of bacterial DNA and subsequent cell death. eco-vector.com

Cell Division: The bacterial cell division protein FtsZ has been identified as a target for some quinazoline inhibitors. acs.orgacs.org By inhibiting FtsZ, these compounds can halt bacterial cell division. acs.org

Biofilm Formation: Certain quinazolinone derivatives can inhibit the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics. nih.gov This action often occurs by disrupting quorum sensing, the cell-to-cell communication system bacteria use to coordinate group behaviors. nih.gov

Specific Mechanistic Attributes and Biological Targets of 7-Methoxy-2-methyl-1H-quinazolin-4-one

While the broader class of quinazolinone compounds has been extensively studied for various biological activities, detailed mechanistic studies specifically elucidating the molecular targets and cellular effects of this compound are not as widely reported in the current scientific literature. However, based on structure-activity relationship studies of analogous compounds, its potential mechanisms can be inferred. For instance, a series of quinazolinone derivatives featuring a methoxy (B1213986) group on the quinazoline ring showed potent anticancer activity against breast (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. nih.gov The presence and position of substituents on the quinazolinone core are known to significantly influence pharmacological activity. mdpi.com Therefore, the methoxy group at the 7-position and the methyl group at the 2-position of this compound are expected to define its specific interactions with biological targets, likely modulating pathways related to cell proliferation, apoptosis, and enzyme activity, consistent with the general behavior of the quinazolinone scaffold.

Structure Activity Relationships Sar of 7 Methoxy 2 Methyl 1h Quinazolin 4 One and Its Chemical Derivatives

Comprehensive Analysis of Substituent Effects on the Quinazolinone Scaffold

The therapeutic potential of a quinazolinone derivative is highly dependent on the nature and position of substituents on its bicyclic ring system, which consists of a benzene ring fused to a pyrimidine ring. nih.govwikipedia.org Modifications on either of these rings can lead to significant changes in the molecule's physicochemical properties and, consequently, its biological activity. nih.gov

Influence of the Methoxy (B1213986) Group at the C-7 Position on Biological Activity

The presence of an electron-donating group, such as a methoxy group, at the C-7 position of the quinazolinone core is often associated with enhanced biological activity. Studies have shown that the insertion of electron-donating groups at the 6 and 7 positions can increase the anticancer activity of quinazoline (B50416) derivatives. mdpi.com

For instance, in the development of dual inhibitors for the Epidermal Growth Factor Receptor (EGFR) and Carbonic Anhydrase IX (CAIX), a 7-methoxy group was a key feature of the parent structure. A series of 4-aminoquinazoline derivatives were synthesized starting from 7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate. arabjchem.org The resulting compounds, such as 5-((7-methoxy-4-((3-(trifluoromethyl)phenyl)amino)quinazolin-6-yl)oxy)-N-(4-sulfamoylphenyl)pentanamide, were identified as potent inhibitors, demonstrating the favorable influence of the 7-methoxy substituent. arabjchem.org The electron-donating nature of the methoxy group is believed to contribute positively to the molecule's interaction with its biological targets. ujpronline.com

Significance of the Methyl Group at the C-2 Position for Pharmacological Efficacy

The substituent at the C-2 position of the quinazolinone ring plays a pivotal role in defining the molecule's pharmacological profile. SAR studies have consistently identified this position as significant for various pharmacological activities. nih.gov The presence of a methyl group at C-2 is considered essential for certain biological activities, including antimicrobial effects. nih.gov

The 2-methyl group also serves as a versatile chemical handle for further structural modifications to create analogues with enhanced or novel biological activities. scirp.orgnih.gov For example, 2-methyl-quinazolin-4-one can be utilized as a starting material to synthesize a variety of fused quinazolinone compounds. scirp.org Research has shown that condensing the 2-methyl group with aldehydes to form chalcone derivatives or modifying it into other chemical entities can yield compounds with appreciable biological activity, particularly in the realm of anticancer research. scirp.org The reactivity of the 2-methyl group is enhanced by tautomeric effects within the quinazolinone system, which facilitates these synthetic modifications. nih.gov

Impact of Substitutions on the Pyrimidinone Ring of the Quinazolinone Core

The pyrimidinone ring of the quinazolinone scaffold offers key sites for substitution that can profoundly impact biological activity, most notably at the N-3 position. The introduction of various heterocyclic moieties or substituted aromatic rings at the N-3 position has been shown to increase the pharmacological potency of quinazolinone derivatives. nih.govnih.gov

For example, the incorporation of a phenyl group at N-3 is a common strategy in the design of anticonvulsant agents. Furthermore, attaching different side chains to this N-3 phenyl ring can modulate the activity. Similarly, in the context of anticancer activity, substitutions at the N-3 position are critical. Studies on 2,3-disubstituted quinazolinones have shown that the nature of the group at this position can determine the compound's potency. nih.gov For instance, a 2-chloro benzylideneamine group at position 3 was found to improve potency and broaden the spectrum of anticancer activity. nih.gov The introduction of hydrophilic groups like amino, hydroxyl, or carboxyl groups at the 3-position has been linked to enhanced anti-inflammatory and anticancer activities. ijpsjournal.com

Effects of Substitutions on the Benzene Ring Moiety

Substitutions on the benzene portion of the quinazolinone core are critical for modulating biological activity. The reactivity of the benzene ring to electrophilic substitution follows the order of positions 8 > 6 > 5 > 7. wikipedia.org SAR studies have frequently highlighted positions 6 and 8 as particularly significant for influencing pharmacological effects. nih.govnih.gov

The introduction of halogen atoms, such as iodine, at positions 6 and 8 has been shown to significantly improve the antibacterial activity of quinazolinone derivatives. nih.gov In the search for novel fungicides, various substitutions on the benzene ring were explored. The findings indicated that the type and position of the substituent dramatically affected the antifungal efficacy against pathogens like Rhizoctonia solani. For example, introducing a chlorine atom at the 6- or 8-position influenced the activity. nih.gov

The following table summarizes the effects of various substituents on the benzene ring of quinazolinone derivatives based on findings from antifungal activity screening.

| Position | Substituent | Effect on Antifungal Activity (against R. solani) |

| 6 | -CH₃ | Decreased activity |

| 6 | -F | Slightly improved activity |

| 6 | -Cl | Significantly improved activity |

| 7 | -CH₃ | Decreased activity |

| 8 | -Cl | Improved activity |

This table illustrates how substitutions on the benzene ring moiety can modulate the biological activity of quinazolinone compounds. nih.gov

Rational Design and Modifications for Optimized Biological Activities

The rational design of quinazolinone derivatives involves a deep understanding of SAR to strategically modify the scaffold for enhanced interaction with specific biological targets. researchgate.netnih.gov This approach allows for the optimization of potency, selectivity, and pharmacokinetic properties, particularly in the development of anticancer agents. nih.gov

Structure-Activity Correlations for Anticancer Activity Enhancement

The quinazolinone scaffold is a "privileged structure" in the design of anticancer agents, with several approved drugs like gefitinib and erlotinib targeting EGFR. nih.govmdpi.com SAR studies are instrumental in enhancing the anticancer potency of new derivatives.

Key SAR findings for anticancer activity include:

Substitutions at C-2 and C-3: The introduction of various heterocyclic moieties at these positions can lead to excellent pharmacological results. scirp.org For example, a furan-2-yl group at C-2 combined with a 2-chloro benzylideneamine at C-3 resulted in a highly active compound. nih.gov

Substitutions at C-6 and C-7: Electron-donating groups, such as methoxy groups, at these positions are generally favorable for activity. mdpi.comnih.gov

Substitutions at C-4: The replacement of the oxo group at C-4 with an amino group is a common strategy. Small lipophilic substituents on anilino groups at C-4 have been shown to increase antiproliferative activity. mdpi.com

Influence of Electron-Donating vs. Electron-Withdrawing Groups: Studies have suggested that electron-donating groups favor anticancer activity, whereas electron-withdrawing groups can have a detrimental effect. nih.gov A compound containing an electron-donating methoxy group on a phenyl ring attached to an imidazolone fused to the quinazolinone core showed potent activity against breast cancer (MCF-7) cells. nih.gov

The table below presents data on the cytotoxic activity of selected quinazolinone derivatives against the MCF-7 breast cancer cell line, illustrating key structure-activity relationships.

| Compound | Key Structural Features | IC₅₀ (µM) against MCF-7 |

| Derivative 1 | Fused imidazolone ring; electron-donating p-methoxy group on the imidazolone phenyl ring. | Potent activity (threefold more potent than cisplatin) |

| Derivative 2 | N-azetidinone-4-amino moiety attached to the quinazoline backbone. | 13.46 |

| Derivative 3 | Phenyl thiosemicarbazide side chain at C-4. | 13.46 |

This interactive data table showcases how different structural modifications on the quinazolinone scaffold correlate with anticancer activity against the MCF-7 cell line. scirp.orgnih.gov

These correlations guide medicinal chemists in the rational design of novel quinazolinone-based compounds with optimized efficacy for cancer therapy.

Structure-Activity Correlations for Antimicrobial Efficacy

While specific studies on 7-Methoxy-2-methyl-1H-quinazolin-4-one are scarce, the antimicrobial activity of the broader quinazolinone class is influenced by substituents at various positions on the heterocyclic ring. Research indicates that modifications at the 2, 3, 6, and 8 positions can significantly impact the antimicrobial spectrum and potency. For instance, the introduction of different aryl or alkyl groups at the 3-position and variations of the substituent at the 2-position are common strategies to modulate biological activity. The presence of a methoxy group at the 7-position is anticipated to influence the compound's electronic and lipophilic properties, which in turn can affect its interaction with biological targets and its ability to penetrate microbial cell membranes.

A hypothetical SAR study for this compound would involve the synthesis of a library of analogs with systematic modifications. For example, the methyl group at the 2-position could be replaced with other alkyl, aryl, or heterocyclic moieties. Similarly, the hydrogen at the 1-position could be substituted, and various groups could be introduced at the 3-position to explore the impact on antimicrobial activity. The resulting data would be crucial for establishing a clear correlation between the chemical structure and antimicrobial efficacy of this particular quinazolinone series.

Table 1: Hypothetical Structure-Activity Relationship Data for this compound Derivatives

| Compound ID | R1 (at N-3) | R2 (at C-2) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| Base Scaffold | H | CH₃ | Data Not Available | Data Not Available |

| Analog 1 | Phenyl | CH₃ | Data Not Available | Data Not Available |

| Analog 2 | 4-Chlorophenyl | CH₃ | Data Not Available | Data Not Available |

| Analog 3 | H | Ethyl | Data Not Available | Data Not Available |

| Analog 4 | H | Phenyl | Data Not Available | Data Not Available |

Molecular Hybridization Strategies to Develop Potent Quinazolinone-Based Hybrids

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores to create a new hybrid molecule with potentially enhanced biological activity and a better pharmacological profile. mdpi.combiomedpharmajournal.org This approach has been successfully applied to the quinazolinone scaffold to develop novel antimicrobial agents.

Commonly, the quinazolinone nucleus is hybridized with other biologically active heterocyclic moieties such as pyrazoles, hydrazones, or sulfonamides. mdpi.com For instance, studies have shown that quinazolinone-hydrazone and quinazolinone-pyrazole hybrids can exhibit significant antimicrobial and even DNA gyrase inhibitory activity. mdpi.com Another approach involves creating quinazolinone-sulfonamide hybrids, which have demonstrated good efficacy, particularly against Gram-positive bacteria. biomedpharmajournal.org

Applying this strategy to this compound, one could envision creating hybrids by linking various antimicrobial pharmacophores at the 2 or 3-positions. The 7-methoxy group could play a crucial role in modulating the physicochemical properties of these hybrids, potentially leading to improved cell permeability and target interaction.

Table 2: Examples of Molecular Hybridization Strategies with Quinazolinones

| Hybrid Type | Linked Pharmacophore | Potential Biological Target | Reference |

| Quinazolinone-Hydrazone | Hydrazone | DNA Gyrase | mdpi.com |

| Quinazolinone-Pyrazole | Pyrazole | DNA Gyrase | mdpi.com |

| Quinazolinone-Sulfonamide | Sulfonamide | Dihydropteroate synthase | biomedpharmajournal.org |

Stereochemical Considerations in Structure-Activity Relationships

The influence of stereochemistry on the biological activity of drugs is a well-established principle in medicinal chemistry. Chiral centers in a molecule can lead to enantiomers or diastereomers that may exhibit different potencies, efficacies, and even different types of biological activity.

In the context of quinazolinone derivatives, the introduction of a chiral center, for example, by incorporating a chiral substituent at the 2 or 3-position, could lead to stereoisomers with distinct antimicrobial profiles. The differential activity would arise from the specific three-dimensional arrangement of the atoms, which would affect how the molecule binds to its biological target.

However, a review of the available literature did not yield any specific studies focusing on the stereochemical aspects of this compound or its derivatives in relation to their antimicrobial activity. This represents a significant gap in the current understanding of the SAR for this class of compounds and highlights an area for future research. Investigating the synthesis and biological evaluation of individual stereoisomers of chiral this compound derivatives would be essential to fully elucidate their therapeutic potential.

Computational Chemistry and Molecular Modeling Studies of 7 Methoxy 2 Methyl 1h Quinazolin 4 One and Its Analogs

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand and predict the interaction between a ligand and its target protein.

Detailed Ligand-Protein Interaction Analysis with Established Biological Targets (e.g., EGFR, Tubulin, CDK)

Molecular docking studies have revealed that quinazolinone derivatives, including analogs of 7-Methoxy-2-methyl-1H-quinazolin-4-one, form stable complexes with several key biological targets implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Tubulin, and Cyclin-Dependent Kinases (CDK).

Epidermal Growth Factor Receptor (EGFR): Docking analyses consistently show that the quinazoline (B50416) scaffold fits well into the ATP-binding pocket of the EGFR kinase domain. A crucial interaction observed in numerous studies is the formation of a hydrogen bond between the N1 atom of the quinazoline ring and the backbone NH of a key methionine residue, Met793. Additional hydrogen bonds can be formed with other residues like Thr790 and Lys745. Hydrophobic and van der Waals interactions also play a significant role in stabilizing the complex, with residues such as Leu718, Val726, Ala743, and Leu844 contributing to the binding. Some quinazolinone derivatives act as ATP-competitive type-I inhibitors against the EGFR kinase.

Tubulin: Quinazolinone-based compounds have been identified as tubulin polymerization inhibitors that bind to the colchicine site, which is located at the interface between α- and β-tubulin monomers. A key interaction involves a hydrogen bond between a methoxy (B1213986) group on the compound and the thiol group of Cys241 on β-tubulin. Further stabilization of the ligand-tubulin complex is achieved through interactions with other residues in the binding pocket. For instance, the carbonyl group of the quinazolinone core can interact with Leuβ252 and Leuβ255, enhancing the binding affinity.

Cyclin-Dependent Kinase (CDK): Docking studies with CDK2 have shown that quinazolinone analogs can effectively bind to its active site. These interactions often involve multiple hydrogen bonds with key residues. For example, hydrogen bonds have been observed with the backbone carbonyl of Leu83 and the side chains of Asp86, Glu12, Gln131, and Asn132. Pi-pi stacking interactions with residues like His84 and pi-alkyl interactions with Ala31, Ile10, and Leu134 further contribute to the binding affinity. Depending on the specific analog, these compounds may act as ATP non-competitive type-II inhibitors of CDK2.

Table 1: Key Ligand-Protein Interactions for Quinazolinone Analogs

| Target Protein | Key Interacting Residues | Type of Interaction |

| EGFR | Met793, Lys745, Thr790, Leu718, Val726, Ala743 | Hydrogen Bonding, Hydrophobic, van der Waals |

| Tubulin | Cys241, Leuβ252, Leuβ255, Ala250, Lys254 | Hydrogen Bonding, Hydrophobic |

| CDK2 | Leu83, Asp86, Gln131, Asn132, His84, Ala31 | Hydrogen Bonding, Pi-Pi Stacking, Pi-Alkyl |

Quantitative Prediction of Binding Energies and Affinities

A primary output of molecular docking simulations is the estimation of the binding energy (often expressed as a docking score), which provides a quantitative prediction of the binding affinity between a ligand and its target. Lower (more negative) binding energies indicate a more favorable and stable interaction.

Studies on various quinazolinone derivatives have reported a range of binding energies against their biological targets. For instance, docking of certain quinazolinone analogs against EGFR has yielded binding energy levels (ΔGbind) as low as -7.53 kcal/mol. researchgate.net Other derivatives have shown even higher predicted affinities, with docking scores reaching -9.0 kcal/mol and -8.7 kcal/mol against EGFR and CDK enzymes, respectively. These computationally derived values are crucial for ranking potential inhibitors and prioritizing them for further experimental validation. The calculation of the binding free energy (ΔGbind) using methods like Molecular Mechanics Poison Boltzmann Surface Area (MM-PBSA) following molecular dynamics simulations can provide even more accurate predictions, with values such as -102.975 ± 3.714 kJ/mol reported for a thiazolo-[2,3-b]quinazolinone derivative with EGFR. nih.gov

Table 2: Predicted Binding Energies of Quinazolinone Analogs

| Compound Class | Target Protein | Predicted Binding Energy (kcal/mol) |

| Quinazolinone Analog 1 | EGFR | -7.53 researchgate.net |

| Quinazolinone Analog 2 | EGFR | -9.0 |

| Quinazolinone Analog 3 | CDK | -8.7 |

| Thiazolo-[2,3-b]quinazolinone | EGFR | -8.26 nih.gov |

Conformational Analysis of Compound-Target Complexes within Binding Sites

Conformational analysis within the binding site examines the three-dimensional arrangement of the ligand and how it adapts to the topology of the protein's active site. Docking studies reveal that the planar quinazolinone ring system serves as a rigid scaffold that positions various substituents to make optimal contact with the target protein. For example, in the EGFR active site, the quinazolinone core orients itself to form the critical hydrogen bond with Met793, while substituents at different positions can extend into adjacent hydrophobic pockets, thereby enhancing affinity and selectivity. researchgate.net Similarly, when binding to the colchicine site of tubulin, the molecule adopts a conformation that allows key functional groups, like the methoxy group, to interact with Cys241, while other parts of the molecule establish stabilizing contacts with surrounding leucine residues. mdpi.com The ability of the compound to adopt a low-energy conformation that is complementary to the binding site is a critical factor for potent inhibitory activity.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This allows for the assessment of the stability and dynamic behavior of the ligand-receptor complex in a more realistic, solvated environment.

Assessment of Stability and Dynamic Interactions of Ligand-Receptor Complexes

MD simulations are frequently employed to validate the results of molecular docking and to assess the stability of the predicted binding poses. ugm.ac.id The stability of a ligand-receptor complex over the simulation period (typically nanoseconds) is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein atoms from their initial positions. A stable RMSD plot over time suggests that the ligand remains securely bound within the active site and that the complex does not undergo significant conformational changes. researchgate.netfrontiersin.org

For quinazolinone derivatives complexed with EGFR, MD simulations have demonstrated stable interactions throughout the simulation time. frontiersin.org Analysis of the Root Mean Square Fluctuation (RMSF) can further highlight which parts of the protein and ligand are flexible and which are stable. researchgate.net These simulations confirm that key interactions, such as the hydrogen bond with the methionine residue in EGFR, are maintained over time, underscoring the stability of the binding mode. researchgate.netugm.ac.id The dynamic analysis provides a more robust understanding of the binding event and increases confidence in the predicted interaction model. researchgate.netfrontiersin.org

Quantum Chemical Calculations for Electronic Structure Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These calculations provide insights into molecular structure, reactivity, and spectroscopic properties.

For quinazolinone derivatives, DFT calculations at the B3LYP/6–31G* level have been used to determine various electronic and structural properties. mui.ac.ir Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule; a smaller gap suggests higher reactivity. nih.govekb.eg

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule. researchgate.net These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding non-covalent interactions and chemical reactivity. ekb.egresearchgate.net Other calculated reactivity descriptors, such as ionization potential, electron affinity, electronegativity, hardness, softness, and the electrophilicity index, provide a comprehensive profile of the molecule's electronic character and its potential to interact with biological targets. mui.ac.ir This information is valuable for explaining the observed biological activity and for designing new analogs with improved properties. nih.gov

Application of Density Functional Theory (DFT) Studies for Electronic and Reactivity Insights

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For quinazolinone derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311G or 6-31++G, provide valuable information on molecular geometries, electronic properties, and reaction mechanisms. sapub.orgsemanticscholar.orgnih.gov

Studies on analogous quinazolinone structures have demonstrated the utility of DFT in determining key quantum chemical parameters. sapub.orgekb.eg These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher polarizability and greater chemical reactivity. nih.gov

For quinazolinone derivatives, DFT calculations help in understanding their antioxidant potential by analyzing the HOMO-LUMO gap and ionization potential. sapub.org Furthermore, Molecular Electrostatic Potential (MEP) maps, generated through DFT, reveal the charge distribution on the molecule's surface. These maps identify electrophilic (positive potential, typically shown in blue) and nucleophilic (negative potential, typically shown in red) sites, which are crucial for predicting how the molecule will interact with biological targets. sapub.orgsemanticscholar.org

Global reactivity descriptors derived from DFT calculations, such as electronegativity (χ), chemical hardness (η), and global softness (S), quantify the molecule's reactivity. sapub.orgekb.egnih.gov Hardness (η) measures resistance to changes in electron distribution, with lower values indicating higher reactivity. sapub.org These computational insights are instrumental in explaining the structure-activity relationships of these compounds. sapub.org

Table 1: Representative Global Reactivity Descriptors for a Quinazolinone Analog (Calculated via DFT) Note: This table presents example data for analogous compounds as specific values for this compound were not available in the reviewed literature.

| Parameter | Symbol | Definition | Typical Value (eV) | Implication |

|---|---|---|---|---|

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital | -6.45 | Related to electron-donating ability |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital | -1.63 | Related to electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.82 | Indicates chemical reactivity and stability nih.gov |

| Hardness | η | (ELUMO - EHOMO) / 2 | 2.41 | Resistance to deformation of electron cloud |

| Softness | S | 1 / (2η) | 0.207 | Reciprocal of hardness, indicates reactivity |

| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | 4.04 | Power of an atom to attract electrons |

In Silico Pharmacokinetic Parameter Prediction (excluding Safety/Toxicity)

In silico methods are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds. nih.gov These predictions help in prioritizing candidates with favorable pharmacokinetic profiles, thereby reducing the likelihood of late-stage failures. researchgate.net Online tools and software like SwissADME and PreADMET are commonly used for these predictions. researchgate.netsciepub.com

Prediction of Oral Bioavailability and Metabolic Stability

Oral bioavailability is a crucial parameter for orally administered drugs, representing the fraction of the dose that reaches systemic circulation. diva-portal.org Computational models can predict human oral absorption rates for quinazolinone derivatives, with some studies showing predicted rates as high as 77-100% for certain analogs. nih.gov These models consider various physicochemical properties and structural features to estimate a compound's ability to be absorbed from the gastrointestinal tract. plos.org

Metabolic stability is another key factor, as compounds that are rapidly metabolized by enzymes like the Cytochrome P450 (CYP) family may have a short duration of action. nih.gov In silico tools can predict whether a compound is likely to be a substrate or inhibitor of major CYP isoenzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), providing an early indication of its metabolic fate and potential for drug-drug interactions.

Assessment of Druglikeness via Physicochemical Descriptors (e.g., Lipinski's Rule of Five)

"Druglikeness" is a qualitative concept used to assess whether a compound possesses properties that would make it a likely drug candidate. This assessment is often based on physicochemical descriptors. researchgate.net One of the most widely used guidelines is Lipinski's Rule of Five. researchgate.net This rule suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

Molecular Weight (MW) ≤ 500 Daltons

Log P (a measure of lipophilicity) ≤ 5

Hydrogen Bond Donors (HBD) ≤ 5

Hydrogen Bond Acceptors (HBA) ≤ 10

Numerous studies on quinazolinone derivatives have shown that many of these compounds adhere to Lipinski's Rule of Five, indicating their potential as orally active drug candidates. researchgate.netnih.gov

Table 2: Predicted Physicochemical and Druglikeness Properties for this compound Note: Data calculated from publicly available information and typical prediction models.

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Weight | 189.21 g/mol nih.gov | ≤ 500 | Yes |

| Log P (XLogP3) | 1.9 nih.gov | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |

| Molar Refractivity | 52.3 cm³ | 40-130 | Yes |

| Polar Surface Area (PSA) | 38.3 Ų nih.gov | ≤ 140 Ų | Yes |

Virtual Screening Techniques for Novel Lead Compound Identification

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.netfrontiersin.org This method accelerates the drug discovery process by prioritizing compounds for experimental testing.

For quinazolinone-based compounds, structure-based virtual screening is commonly employed. acs.org This involves docking a library of compounds into the three-dimensional structure of a biological target. The binding affinity and mode of interaction are then evaluated using scoring functions. researchgate.net This approach has been successfully used to identify novel quinazolinone derivatives as potential inhibitors for various targets, including:

Epidermal Growth Factor Receptor (EGFR): The quinazoline scaffold is a well-known core for EGFR inhibitors, and virtual screening has been used to discover new derivatives with potential anticancer activity. frontiersin.orgresearchgate.net

Cholinesterase: In the context of Alzheimer's disease, virtual screening has identified quinazolinone derivatives as potential inhibitors of acetylcholinesterase (AChE). researchgate.net

Other Kinases and Enzymes: The versatility of the quinazolinone scaffold allows it to be screened against a wide array of biological targets to discover leads for various diseases. researchgate.net

The process typically involves preparing a 3D structure of the target protein and a library of ligands (the quinazolinone analogs). These ligands are then flexibly docked into the active site of the protein, and their binding energies are calculated. researchgate.net The top-ranked compounds, which show the most favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with key amino acid residues in the active site, are selected for synthesis and further biological evaluation. researchgate.netnih.gov

Future Perspectives and Research Directions for 7 Methoxy 2 Methyl 1h Quinazolin 4 One

Advancements in Novel Synthetic Pathways and Methodologies

The future of synthesizing 7-Methoxy-2-methyl-1H-quinazolin-4-one and its derivatives lies in the development of more efficient, sustainable, and versatile chemical methodologies. While traditional methods often rely on starting materials like anthranilic acid, modern advancements are paving the way for more innovative approaches. acgpubs.orgoaji.netnih.gov

Key future directions include:

Green Chemistry Approaches: There is a significant push towards environmentally benign synthesis. This includes the use of catalyst-free photochemical methods, which can be initiated by simple LEDs, and microwave-assisted synthesis, which can dramatically reduce reaction times and the need for organic solvents. nih.govfrontiersin.org

Catalyst Innovation: Research is ongoing to develop more efficient and recyclable catalysts. Methodologies such as Ru(II)-catalyzed C–H activation for creating complex derivatives and silver-catalyzed cyclization for forming unique heterocyclic systems are at the forefront. nih.gov The goal is to create high-yield processes without the need for stoichiometric metal oxidizers. nih.gov

Flow Chemistry: Continuous flow technology offers significant improvements over traditional batch synthesis, including enhanced reaction control, faster optimization, and improved yields and safety. nih.gov Its application to quinazolinone synthesis is expected to grow, enabling more efficient large-scale production.

Cascade Reactions: One-pot cascade reactions, where multiple chemical transformations occur sequentially without isolating intermediates, represent a highly efficient strategy. nih.gov These methods reduce waste, save time, and can be used to construct complex quinazolinone-based structures from simple precursors.

Rational Design of Next-Generation Derivatives with Enhanced Target Selectivity and Potency

Rational drug design is crucial for transforming the basic this compound scaffold into highly selective and potent therapeutic agents. This involves a deep understanding of structure-activity relationships (SAR) and the specific molecular interactions between the compound and its biological target.

Future strategies in this area will focus on:

Target-Specific Structural Modifications: SAR studies have shown that substitutions at the 2, 3, 6, and 8 positions of the quinazolinone ring are critical for pharmacological activity. nih.govnih.gov Future design will involve precise modifications at these positions to optimize interactions with specific targets, such as the kinase domain of receptors like VEGFR-2, EGFR, or PI3K. nih.govwikipedia.orgnih.gov For instance, the introduction of specific functional groups can enhance binding affinity and selectivity, as seen in derivatives designed to inhibit cyclin-dependent kinases (CDKs). nih.govtandfonline.com

Molecular Hybridization: This technique involves combining the quinazolinone core with other pharmacologically active scaffolds to create hybrid molecules with dual or enhanced activity. nih.govnih.gov This approach can improve the therapeutic profile and potentially overcome drug resistance mechanisms.

Computational and Docking Studies: Molecular docking is an indispensable tool for predicting the binding modes of novel derivatives within the active site of a target protein. rsc.orgnih.gov By visualizing these interactions, chemists can rationally design modifications to improve fit and potency, guiding the synthesis of next-generation compounds targeting enzymes like Poly (ADP-ribose) polymerase (PARP). nih.govrsc.org

Identification and Validation of Unexplored Biological Targets for Quinazolinones